Cas no 1454848-24-8 (Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate)
![Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate structure](https://ja.kuujia.com/scimg/cas/1454848-24-8x500.png)
Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
- XXLRKGVZBYVBNQ-UHFFFAOYSA-N
- 4-Bromo-3-[(Boc(methyl)amino)methyl]-1-methylpyrazole-5-carbonitrile
- t-butyl [(4-bromo-5-cyano-1-methyl-1h-pyrazol-3-yl)methyl]methylcarbamate
- tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)-(methyl)carbamate
- tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
- Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate
- DB-214341
- CS-0185108
- P18782
- tert-butyl N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylcarbamate
- SCHEMBL15273567
- AS-77977
- Tert-butyl (4-bromo-5-cyano-1-methyl-1h-pyrazol-3-yl)methylmethylcarbamate
- t-Butyl N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylcarbamate
- ZB0156
- MFCD30803236
- 1454848-24-8
- Carbamic acid, N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-, 1,1-dimethylethyl ester
-
- MDL: MFCD30803236
- インチ: 1S/C12H17BrN4O2/c1-12(2,3)19-11(18)16(4)7-8-10(13)9(6-14)17(5)15-8/h7H2,1-5H3
- InChIKey: XXLRKGVZBYVBNQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)N(C)N=C1CN(C)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 328.05349g/mol
- どういたいしつりょう: 328.05349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 71.2
Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D655711-5g |
tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate |
1454848-24-8 | 97% | 5g |
$600 | 2024-06-05 | |
eNovation Chemicals LLC | D605586-250MG |
tert-butyl N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylcarbamate |
1454848-24-8 | 97% | 250mg |
$410 | 2024-07-21 | |
abcr | AB535641-500 mg |
t-Butyl N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylcarbamate; . |
1454848-24-8 | 500MG |
€978.00 | 2023-07-10 | ||
abcr | AB535641-1 g |
t-Butyl N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylcarbamate; . |
1454848-24-8 | 1g |
€1,443.80 | 2023-07-10 | ||
eNovation Chemicals LLC | D605586-1G |
tert-butyl N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylcarbamate |
1454848-24-8 | 97% | 1g |
$1020 | 2024-07-21 | |
abcr | AB535641-1g |
t-Butyl N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylcarbamate; . |
1454848-24-8 | 1g |
€1443.80 | 2023-09-01 | ||
1PlusChem | 1P001DJZ-100mg |
Carbamic acid, N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-, 1,1-dimethylethyl ester |
1454848-24-8 | 97% | 100mg |
$215.00 | 2024-06-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0241-500mg |
tert-butyl N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylcarbamate |
1454848-24-8 | 97% | 500mg |
¥3630.0 | 2024-04-24 | |
Ambeed | A718375-100mg |
tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate |
1454848-24-8 | 97% | 100mg |
$348.0 | 2025-02-21 | |
1PlusChem | 1P001DJZ-250mg |
Carbamic acid, N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-, 1,1-dimethylethyl ester |
1454848-24-8 | 97% | 250mg |
$332.00 | 2024-06-20 |
Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate 関連文献
-
2. Back matter
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamateに関する追加情報
Comprehensive Overview of Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate (CAS No. 1454848-24-8)
The compound Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate (CAS No. 1454848-24-8) is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole core substituted with bromo, cyano, and methyl groups, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are increasingly interested in this molecule due to its potential role in developing novel kinase inhibitors and pesticides, aligning with current trends in precision medicine and sustainable agriculture.
One of the key features of Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate is its versatility in chemical transformations. The presence of reactive functional groups, such as the bromo and cyano moieties, allows for further derivatization, enabling the creation of diverse compound libraries. This property is particularly relevant in high-throughput screening and drug discovery, where researchers seek to identify new candidates for treating diseases like cancer and inflammatory disorders. The compound's tert-butyl carbamate group also enhances its stability, making it suitable for long-term storage and handling in laboratory settings.
In recent years, the demand for heterocyclic compounds like Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate has surged, driven by advancements in combinatorial chemistry and fragment-based drug design. These methodologies rely on building blocks that can be easily modified to optimize pharmacological properties. The compound's pyrazole scaffold is especially noteworthy, as it is a common motif in many FDA-approved drugs, including celecoxib and fipronil. This has led to a growing body of literature exploring its potential in medicinal chemistry and agrochemical development.
Another area of interest is the compound's role in green chemistry initiatives. With increasing emphasis on environmentally friendly synthesis methods, researchers are investigating ways to incorporate Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate into catalytic processes that minimize waste and reduce energy consumption. Its cyano group, for instance, can participate in click chemistry reactions, which are known for their efficiency and atom economy. This aligns with global efforts to promote sustainable practices in chemical manufacturing.
From a technical perspective, the synthesis of Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate involves multi-step organic reactions, often starting from commercially available pyrazole derivatives. Key steps include bromination, cyanation, and carbamate formation, each requiring precise control of reaction conditions to achieve high yields and purity. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize the compound and ensure its quality.
The compound's stability under various conditions is another topic of research. Studies have shown that Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate remains stable at room temperature but may degrade under prolonged exposure to UV light or strong acids. This information is critical for storage and handling protocols, particularly in industrial settings where large quantities are produced. Proper packaging, such as amber glass bottles or inert atmosphere containers, is recommended to maintain its integrity.
In the context of intellectual property, Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate has been referenced in several patents related to pharmaceutical intermediates and agrochemical formulations. This underscores its commercial value and the competitive landscape surrounding its use. Companies and academic institutions are actively exploring its applications, often in combination with other heterocyclic compounds, to develop proprietary technologies and products.
Looking ahead, the compound is expected to play a pivotal role in emerging fields such as proteolysis-targeting chimeras (PROTACs) and bioconjugation. Its ability to serve as a linker or functional handle in complex molecular architectures makes it a promising candidate for next-generation therapeutics. As research continues, the full potential of Tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate will likely be unlocked, offering new opportunities for innovation in science and industry.
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